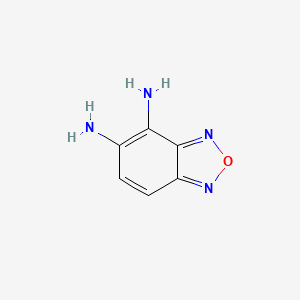

2,1,3-Benzoxadiazole-4,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzoxadiazole-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDQDBUVFATHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343672 | |

| Record name | 2,1,3-Benzoxadiazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70015-83-7 | |

| Record name | 2,1,3-Benzoxadiazole-4,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70015-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoxadiazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Electronic Properties, and Advanced Spectroscopic Analysis of 2,1,3 Benzoxadiazole 4,5 Diamine Derivatives

Comprehensive Spectroscopic Characterization Techniques

The precise elucidation of the molecular structure of newly synthesized 2,1,3-benzoxadiazole derivatives relies on a combination of advanced spectroscopic techniques. These methods provide unambiguous evidence of the compound's identity, purity, and structural integrity.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, specific bonds and functional moieties can be identified. In the characterization of 2,1,3-benzoxadiazole derivatives, FT-IR spectra provide critical information about the key structural features. For instance, in a series of synthesized 4,7-bis-alkynyl substituted 2,1,3-benzoxadiazole compounds, characteristic vibrational bands confirm the presence of specific functional groups introduced during synthesis. frontiersin.orgnih.gov

Key vibrational frequencies observed in the FT-IR spectra of these derivatives include C-H stretching vibrations from alkyl chains, typically seen in the 2800-3000 cm⁻¹ region, and the characteristic C≡C stretching of the ethynyl linkers, which appears around 2211 cm⁻¹. frontiersin.orgnih.gov

| Compound | Key FT-IR Vibrational Frequencies (νₘₐₓ/cm⁻¹) | Reference |

|---|---|---|

| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] frontiersin.orgresearchgate.netbeilstein-journals.orgoxadiazole (9a) | 2970, 2951, 2810 (C-H stretch), 2211 (C≡C stretch) | frontiersin.orgnih.gov |

| 2-(2-Ethylhexyl)-5-(4-ethynylphenyl)-2H-tetrazole (5a) | 3291 (≡C-H stretch), 2958, 2920, 2842 (C-H stretch) | frontiersin.orgnih.gov |

| 2-Decyl-5-(4-ethynylphenyl)-2H-tetrazole (5c) | 3286 (≡C-H stretch), 2954, 2916, 2846 (C-H stretch) | frontiersin.orgnih.gov |

| 4,7-Dibromo-2,1,3-benzoxadiazole (8) | 2923, 2852, 1606, 1517, 1493, 1465, 1261, 845, 745, 728 | frontiersin.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for complete structural assignment.

In the analysis of 2,1,3-benzoxadiazole derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For example, the aromatic protons on the benzoxadiazole core and substituted phenyl rings typically appear in the downfield region (δ 7.0-8.5 ppm). frontiersin.orgnih.gov ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton, with distinct chemical shifts for aromatic, alkynyl, and alkyl carbons. frontiersin.orgnih.gov The combination of these techniques allows for the unambiguous confirmation of the synthesized structures. frontiersin.org

| Compound | Spectroscopy | Key Chemical Shifts (δ ppm in CDCl₃) | Reference |

|---|---|---|---|

| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] frontiersin.orgresearchgate.netbeilstein-journals.orgoxadiazole (9a) | ¹H NMR (400 MHz) | 8.20 (dd, 4H), 7.77 (dd, 4H), 7.61 (s, 2H), 4.66 (t, 4H), 2.07 (q, 4H), 1.42-1.23 (m, 20H), 0.88 (t, 6H) | frontiersin.orgnih.gov |

| ¹³C NMR (100 MHz) | 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6, 98.8, 85.3, 53.4, 31.7, 29.4, 29.0, 28.9, 26.4, 22.6, 14.1 | frontiersin.orgnih.gov | |

| 2,1,3-Benzoxadiazole (7) | ¹H NMR (400 MHz) | 7.85 (dd, 2H), 7.41 (dd, 2H) | frontiersin.org |

| ¹³C NMR | Not provided in sources | ||

| 4,7-Dibromo-2,1,3-benzoxadiazole (8) | ¹H NMR (400 MHz) | 7.51 (s, 2H) | frontiersin.orgresearchgate.net |

| ¹³C NMR | Not provided in sources |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, which is useful for analyzing complex mixtures and confirming the identity of individual components. frontiersin.org

For 2,1,3-benzoxadiazole derivatives, HRMS is crucial for verifying the successful synthesis of the target molecule. For instance, the calculated mass for the protonated molecule of compound 9a ([C₄₀H₄₄N₁₀O+H]⁺) was 681.3772, and the experimentally found mass was 681.3768, confirming its identity. frontiersin.orgnih.gov GC-MS can be used to analyze intermediates, such as 4,7-Dibromo-2,1,3-benzoxadiazole , confirming its molecular ion peak at m/z 277.9. frontiersin.orgresearchgate.net

| Compound | Technique | Result | Reference |

|---|---|---|---|

| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] frontiersin.orgresearchgate.netbeilstein-journals.orgoxadiazole (9a) | ESI HRMS | Calculated for [M+H]⁺: 681.3772, Found: 681.3768 | frontiersin.orgnih.gov |

| 4,7-Dibromo-2,1,3-benzoxadiazole (8) | GC-MS | Calculated for [M]⁺: 277.8, Found: 277.9 | frontiersin.orgresearchgate.net |

Photophysical Property Investigations of Fluorescent Derivatives

Derivatives of 2,1,3-benzoxadiazole are of significant interest due to their fluorescent properties. researchgate.net Understanding their photophysical behavior, including absorption and emission of light, is essential for their application in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule as it absorbs light. For conjugated organic molecules like 2,1,3-benzoxadiazole derivatives, the absorption spectra are dominated by π-π* transitions. frontiersin.org These transitions are characteristic of the extended π-conjugated system.

Studies on various 2,1,3-benzoxadiazole derivatives show strong absorption in the visible region, typically between 419 nm and 437 nm. frontiersin.orgresearchgate.net These compounds exhibit high molar extinction coefficients (ε), indicating they are efficient light absorbers. frontiersin.org The position of the absorption maximum and the value of ε can be tuned by modifying the molecular structure, for example, by extending the π-conjugation or altering the donor-acceptor character of the substituents. researchgate.net

| Compound Series | Solvent | Absorption Maxima (λₘₐₓ, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| Derivatives 9a-d | CHCl₃ | ~419 | ~3.4 x 10⁴ | frontiersin.org |

| Alkoxy-substituted derivatives | Not specified | 426 - 437 | Reasonably high | researchgate.net |

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. Key parameters include the emission wavelength (λₑₘ), fluorescence quantum yield (Φ_F), Stokes shift, and excited-state lifetime (τ).

Many 2,1,3-benzoxadiazole derivatives are highly fluorescent, emitting light in the blue-green region of the visible spectrum. researchgate.net They often exhibit large Stokes shifts, which is the difference in energy between the absorption and emission maxima. frontiersin.org Large Stokes shifts, such as the ~3,779 cm⁻¹ observed for some derivatives, are desirable for applications in fluorescence imaging and OLEDs as they minimize self-absorption. frontiersin.orgresearchgate.net This phenomenon is often attributed to a significant change in geometry or electronic structure in the excited state, indicative of an intramolecular charge transfer (ICT) process. frontiersin.orgresearchgate.net

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the emission process, can be quite high for these compounds, with values around 0.5 reported. nih.govresearchgate.net The excited-state lifetimes can provide further information about the de-excitation pathways. In some cases, bi-exponential fluorescence decays are observed, which can be attributed to the presence of different species in solution, such as monomers and aggregates. frontiersin.orgresearchgate.net

| Compound Series | Solvent | Emission Maxima (λₑₘ, nm) | Fluorescence Quantum Yield (Φ_F) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| Derivatives 9a-d | CHCl₃ | 494 - 498 | ~0.5 | ~75-79 (calculated from λ data) | frontiersin.orgnih.govresearchgate.net |

| Alkoxy-substituted derivatives | Not specified | Green region | 0.27 - 0.32 | 95 - 107 | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2,1,3 Benzoxadiazole 4,5 Diamine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. By approximating the many-body electronic structure problem, DFT allows for the accurate calculation of various molecular properties, providing a theoretical framework to complement experimental findings.

Electronic Structure Analysis: Ground and Excited States

In a study on related 2,1,3-benzoxadiazole derivatives, DFT was used to model their electronic structure in both the ground and excited states. researchgate.netnih.gov The calculations revealed that the absorption spectra are dominated by π-π* transitions, which is consistent with experimental observations. researchgate.netnih.gov The energy of these transitions and the resulting optical properties are highly dependent on the molecular structure and the presence of substituent groups.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A key indicator of molecular reactivity and the energy required for electronic excitation. |

This table provides a general overview of key electronic structure parameters investigated using DFT.

Reactivity Predictions: Conceptual DFT Parameters

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various parameters derived from its electronic structure. These descriptors, such as chemical potential, hardness, and the Fukui function, offer insights into the electrophilic and nucleophilic nature of different atomic sites within the molecule.

For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, molecular electrostatic potential (MEP) analysis, a conceptual DFT tool, indicated that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack. ajchem-a.com This predictive capability is invaluable for understanding reaction mechanisms and designing new synthetic pathways.

| Conceptual DFT Parameter | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | Measures the escaping tendency of electrons from the system. |

| Global Hardness (η) | η ≈ (IP - EA) / 2 | Represents the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

This table outlines some key conceptual DFT parameters used to predict chemical reactivity. IP stands for Ionization Potential and EA for Electron Affinity.

Simulation of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

A significant application of DFT is the simulation of various spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly employed to calculate the electronic excitation energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. For a series of 2,1,3-benzoxadiazole derivatives, simulated emission spectra were found to be consistent with experimental results, accurately predicting shifts in the emission peak in different solvents. researchgate.netnih.govfrontiersin.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. In a study of 5-phenyl-1,3,4-oxadiazole-2-thiol, theoretical vibrational calculations allowed for a complete assignment of the experimental IR spectrum. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectra can be approximated through DFT calculations, although they may not always perfectly match experimental values. pdx.edu For complex molecules, these theoretical predictions can be a useful tool in assigning signals to specific nuclei.

Molecular Modeling and Simulation Approaches

Beyond the realm of quantum mechanics, molecular modeling and simulation techniques provide a means to study the behavior of molecules on a larger scale, particularly their interactions with other molecules and their dynamics over time.

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In studies involving similar heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives, molecular docking has been used to investigate their binding affinity to various biological targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase domain. nih.gov The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, in one study, the nitrogen atoms of the 1,3,4-oxadiazole ring were found to form hydrogen bonds with a methionine residue in the active site of the receptor. nih.gov

| Docking Parameter | Description |

| Binding Affinity (ΔG) | The free energy of binding, indicating the strength of the interaction. |

| Docking Score | A scoring function's evaluation of the ligand's pose in the binding site. |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, etc. |

This table summarizes key outputs from molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. This method is particularly useful for assessing the stability of ligand-protein complexes and for studying the kinetics of binding and unbinding events.

MD simulations have been employed to study the stability of protein-ligand complexes involving 1,3,4-oxadiazole derivatives. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein atoms to assess the stability of the binding pose predicted by docking. Furthermore, MD can provide insights into the flexibility of the ligand and the protein upon binding.

| MD Simulation Parameter | Description |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures, indicating conformational stability. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of each atom from its average position, highlighting flexible regions of the molecule. |

| Binding Free Energy | Can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of binding affinity. |

This table highlights key parameters analyzed in molecular dynamics simulations.

Binding Free Energy Calculations (e.g., MM/PBSA) for Ligand-Protein Complexes

The determination of binding affinity between a small molecule and a protein is a cornerstone of drug discovery. Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have emerged as valuable tools for estimating the binding free energy of ligand-protein complexes. nih.govnih.gov These "end-point" methods calculate the free energy of the complex and the individual receptor and ligand from molecular dynamics (MD) simulations. nih.govnih.gov

The binding free energy is typically calculated as the sum of changes in molecular mechanical energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. The MM/PBSA approach has been widely used to rescore docking results and refine the prediction of binding modes and affinities. nih.gov While specific MM/PBSA studies on 2,1,3-benzoxadiazole-4,5-diamine are not extensively documented in the current literature, the methodology has been successfully applied to other nitrogen-containing heterocyclic compounds. For instance, in silico studies on benzofuran-1,3,4-oxadiazoles as inhibitors of M. tuberculosis Polyketide Synthase 13 utilized MM-PBSA to confirm the binding of lead compounds. nih.gov Similarly, MM-PBSA calculations have been employed to estimate the binding free energy of pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. frontiersin.org These studies highlight the potential of MM/PBSA to elucidate the binding mechanisms of this compound derivatives with various biological targets. The accuracy of MM/PBSA and MM/GBSA can be influenced by several factors, including the force field, charge model, and simulation parameters. rsc.orgfrontiersin.org

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Quantitative Structure-Activity Relationships (QSAR) for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that are crucial for their biological effects.

A study on a series of 2,1,3-benzoxadiazole derivatives explored their potential as anti-cancer agents by applying QSAR methodologies. researchgate.net This research utilized Density Functional Theory (DFT) to calculate various molecular descriptors, which were then correlated with the observed biological activity. researchgate.net Such analyses can identify key electronic and steric properties that govern the therapeutic potential of these compounds. researchgate.net

QSAR studies have been extensively performed on related oxadiazole and thiadiazole scaffolds. For example, QSAR models have been developed for 2,5-disubstituted-1,3,4-oxadiazole derivatives to understand their antibacterial activity. researchgate.net Similarly, 3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of Sortase A have provided insights into the structural requirements for their antibacterial action against S. aureus. nih.gov These studies often employ various statistical methods, such as multiple linear regression and machine learning algorithms, to build robust and predictive models. nih.govscirp.org The general principles and methodologies from these studies can be readily applied to investigate the biological efficacy of novel this compound derivatives.

Quantitative Structure-Property Relationships (QSPR) for Photophysical and Electronic Characteristics

Quantitative Structure-Property Relationship (QSPR) models are analogous to QSAR models but focus on predicting the physicochemical properties of compounds, such as their photophysical and electronic characteristics. These models are particularly relevant for the design of new materials with tailored optical and electronic properties.

For 2,1,3-benzoxadiazole derivatives, theoretical modeling using DFT has been employed to understand their absorption and luminescence properties. frontiersin.org These studies have shown that the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dictates the photophysical behavior of these compounds. frontiersin.orgresearchgate.net For instance, in some 2,1,3-benzoxadiazole derivatives, the HOMO is primarily located on the benzene (B151609) ring and adjacent triple bonds, while the LUMO is delocalized over the benzoxadiazole moiety. frontiersin.org

QSPR studies on related heterocyclic systems, such as 1,2,5-thiadiazole (B1195012) derivatives, have demonstrated the utility of this approach in predicting spectral data from molecular descriptors. doi.org The photophysical properties of 2,1,3-benzothiadiazole (B189464) derivatives, which are structurally similar to their benzoxadiazole counterparts, have also been extensively investigated, revealing insights into their fluorescence and solvatochromic behavior. nih.govrsc.org These findings provide a strong foundation for developing QSPR models to predict and tune the photophysical and electronic properties of this compound for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening and virtual library design are powerful computational strategies to explore vast chemical spaces and identify promising new molecules with desired properties. These approaches are significantly faster and more cost-effective than traditional high-throughput screening.

While specific virtual screening campaigns for this compound are not widely reported, the methodologies are well-established and applicable. The process typically involves creating a virtual library of derivatives based on the this compound scaffold. This library can then be screened against a specific biological target using molecular docking or pharmacophore-based methods. For instance, in silico screening of 1,3,4-thiadiazole (B1197879) derivatives has been used to identify potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com Similarly, a computer-aided drug design approach was used to screen benzofuran-1,3,4-oxadiazoles as potential inhibitors of M. tuberculosis Polyketide Synthase 13. nih.gov These studies demonstrate the successful application of virtual screening to identify novel bioactive compounds from large virtual libraries. The design of these libraries often involves combinatorial enumeration of various substituents at different positions of the core scaffold, allowing for a systematic exploration of the structure-activity landscape.

Pharmacophore Mapping for Target Recognition

Pharmacophore mapping is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This "pharmacophore model" can then be used to screen virtual libraries for compounds that match these features.

Biological and Medicinal Chemistry Applications of 2,1,3 Benzoxadiazole 4,5 Diamine Derivatives

Mechanistic Investigations of Biological Activity

The biological effects of 2,1,3-benzoxadiazole-4,5-diamine derivatives are underpinned by a range of molecular mechanisms, from enzyme inhibition to the modulation of critical cellular signaling pathways.

Enzyme Inhibition Studies: Kinetics and Molecular Mechanisms

Derivatives of 2,1,3-benzoxadiazole have demonstrated potent inhibitory activity against several key enzymes implicated in human diseases.

Glutathione (B108866) S-transferases (GSTs):

7-Nitro-2,1,3-benzoxadiazole derivatives have been identified as a novel class of suicide inhibitors for human Glutathione S-transferases (GSTs), particularly the pi class isozyme (GSTP1-1), which is often overexpressed in tumor cells. researchgate.net One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been shown to bind to the substrate-binding site (H-site) of the enzyme. researchgate.net The inhibitory mechanism involves the conjugation of the inhibitor with glutathione (GSH) to form a σ-complex at the C-4 position of the benzoxadiazole ring. researchgate.net This complex becomes tightly stabilized within the active sites of GSTP1-1 and the mu class isozyme GSTM2-2, leading to irreversible inactivation of the enzyme. researchgate.net In contrast, with the alpha class isozyme GSTA1-1, the release of 6-mercapto-1-hexanol (B159029) from the σ-complex is the more favored outcome. researchgate.net

The potent and selective inhibition of GSTP1-1 by these derivatives has positioned them as promising candidates for anticancer drug development.

HIV-1 Integrase:

The quest for novel anti-HIV-1 agents has led to the investigation of 2,1,3-benzoxadiazoles (also known as benzofurazans) and their N-oxides (benzofuroxans) as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. dntb.gov.ua Studies have revealed that nitro-derivatives of these compounds are effective inhibitors of the catalytic activity of HIV-1 integrase. researchgate.netdntb.gov.ua The mechanism of inhibition involves the obstruction of substrate DNA binding at the enzyme's active site. researchgate.netdntb.gov.ua Notably, these inhibitors have shown activity against integrase mutants that are resistant to the clinically approved inhibitor raltegravir. researchgate.netdntb.gov.ua The most effective inhibitors identified were methyl-substituted 4-nitro-benzofurazans and their corresponding N-oxides. Conversely, the introduction of a second nitro group was found to significantly diminish the inhibitory activity. dntb.gov.ua

SARS-CoV 3CL protease:

While various heterocyclic compounds, such as oxadiazole and thiazole (B1198619) derivatives, have been investigated as potential inhibitors of the SARS-CoV-2 3CL protease (3CLpro), current research has not specifically implicated this compound derivatives in the inhibition of this viral enzyme. researchgate.netdntb.gov.uanih.govnih.gov

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Modulation

A key aspect of the anticancer potential of 2,1,3-benzoxadiazole derivatives lies in their ability to induce programmed cell death, or apoptosis, in cancer cells and to modulate the cell cycle.

The inhibition of GSTP1-1 by 7-nitro-2,1,3-benzoxadiazole derivatives, such as NBDHEX, has been shown to trigger apoptosis in various human tumor cell lines. researchgate.netnih.gov The cytotoxic mechanism of NBDHEX has been extensively studied in leukemic cell lines, where it promotes the dissociation of the GSTP1-1 complex with c-Jun NH2-terminal kinase (JNK). nih.gov This event initiates a signaling cascade that culminates in apoptosis. nih.gov Furthermore, derivatives of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol have been found to arrest the cell cycle at the G2 phase in a dose-dependent manner in certain cancer cells.

While related heterocyclic compounds like benzoxazoles and benzimidazoles have also been reported to induce apoptosis and cell cycle arrest, the pro-apoptotic effects of the 2,1,3-benzoxadiazole core are strongly linked to its interaction with the GSTP1-1 signaling pathway. dntb.gov.uanih.govresearchgate.net

Molecular Interactions with Biomolecular Targets

The biological activities of this compound derivatives are a direct consequence of their molecular interactions with various biomolecules, including proteins and nucleic acids.

As previously discussed, a primary molecular interaction is the formation of a stable covalent adduct between 7-nitro-2,1,3-benzoxadiazole derivatives and glutathione within the active site of GSTP1-1. researchgate.net This irreversible binding is a key determinant of their inhibitory potency.

In the context of HIV-1 integrase, the interaction is non-covalent, with the benzoxadiazole derivatives impeding the binding of the viral DNA substrate to the enzyme's active site. researchgate.netdntb.gov.ua

Furthermore, the 2,1,3-benzoxadiazole scaffold itself possesses intrinsic physicochemical properties that facilitate molecular interactions. These compounds are known to be fluorophores, and their fluorescent properties are often sensitive to the molecular environment, a characteristic that is harnessed in the study of their interactions with biological targets. nih.govmdpi.com The electron-deficient nature of the benzoxadiazole ring system can also contribute to non-covalent interactions, such as stacking with aromatic residues in proteins or nucleic acid bases.

Modulation of Key Cellular Signaling Cascades

A significant mechanism through which 2,1,3-benzoxadiazole derivatives exert their anticancer effects is by modulating critical cellular signaling cascades.

A prime example is the dissociation of the c-Jun N-terminal kinase (JNK)-GSTP1-1 complex. researchgate.netnih.gov In many cancer cells, GSTP1-1 is overexpressed and sequesters JNK, a key protein in the stress-activated protein kinase/mitogen-activated protein kinase (SAPK/MAPK) signaling pathway, thereby inhibiting apoptosis. nih.gov By binding to GSTP1-1, 7-nitro-2,1,3-benzoxadiazole derivatives like NBDHEX induce a conformational change in the enzyme, leading to the release of JNK. nih.gov The freed JNK can then translocate to the nucleus and activate downstream targets that promote apoptosis. nih.gov This disruption of the JNK-GSTP1-1 interaction represents a targeted approach to overcoming apoptosis resistance in cancer cells.

Receptor Binding and Allosteric Modulation

The modulation of receptor activity is a common mechanism of action for many therapeutic agents. In the context of this compound derivatives, their interaction with specific receptors is an area of ongoing investigation.

While structurally related compounds such as benzimidazoles have been reported as allosteric modulators of GABAA receptors, there is currently no direct evidence in the scientific literature to suggest that this compound derivatives exhibit similar activity. nih.govmdpi.com GABAA receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system and are the targets of widely used drugs like benzodiazepines. nih.govmdpi.com Further research is required to explore the potential for this compound and its analogs to bind to and modulate the function of GABAA or other receptors.

Therapeutic Potential of this compound Analogs

The diverse mechanistic actions of this compound derivatives translate into a broad therapeutic potential, particularly in the fields of oncology and virology.

The ability of these compounds to inhibit GSTP1-1 and induce apoptosis makes them promising candidates for the development of novel anticancer agents. Their efficacy has been demonstrated in various cancer cell lines, as detailed in the table below.

Table 1: Anticancer Activity of Selected 2,1,3-Benzoxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | K562 (human myeloid leukemia) | Submicromolar | nih.gov |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | HepG2 (human hepatic carcinoma) | Submicromolar | nih.gov |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | CCRF-CEM (human T-lymphoblastic leukemia) | Submicromolar | nih.gov |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | GLC-4 (human small cell lung carcinoma) | Submicromolar | nih.gov |

| NBDHEX Derivative 4n | 143b (osteosarcoma) | Dose-dependent apoptosis | rsc.org |

In addition to their anticancer properties, the inhibition of HIV-1 integrase by nitro-substituted 2,1,3-benzoxadiazole derivatives highlights their potential as antiviral therapeutics. The activity of these compounds against drug-resistant viral strains is particularly noteworthy.

Table 2: Anti-HIV-1 Integrase Activity of Selected 2,1,3-Benzoxadiazole Derivatives

| Compound | Inhibition of HIV-1 Integrase | Notes | Reference |

|---|---|---|---|

| 4-Nitro-BFZ derivatives | Active | Inhibit substrate DNA binding | dntb.gov.ua |

| Methyl-substituted 4-nitro-BFZ and 4-nitro-BFX | Most efficient inhibitors | Active against raltegravir-resistant mutants | dntb.gov.ua |

| 4,6-Dinitro-BFX derivatives | Reduced activity | Compared to mono-nitro derivatives | dntb.gov.ua |

The continued exploration of the structure-activity relationships of this compound analogs is expected to yield new and improved therapeutic agents with enhanced potency and selectivity.

Anti-Cancer Chemotherapeutic Agents for Various Human Tumor Cell Lines

Derivatives of the closely related 1,3,4-oxadiazole (B1194373) scaffold have demonstrated notable anti-cancer properties. These compounds have been shown to be effective against a range of human cancer cell lines, including those of the breast, liver, cervix, colon, and lung. nih.govmdpi.comresearchgate.net For instance, certain 1,3,4-oxadiazole derivatives have exhibited stronger cytotoxic effects on breast cancer cells (MCF-7) than the standard chemotherapeutic drug, 5-fluorouracil. mdpi.com

The anti-cancer activity of these derivatives is often attributed to their ability to interact with specific biological targets. Some have been found to bind to receptors like EGFR and HER2, in a manner similar to the tyrosine kinase inhibitor erlotinib. mdpi.com Others act as inhibitors of focal adhesion kinase (FAK), with one derivative being particularly effective against liver cancer cells (HepG2). mdpi.com Furthermore, certain pyridine (B92270) 1,3,4-oxadiazole analogues have shown potent anti-cancer activity against liver, breast, colorectal, and stomach cancer cell lines by inhibiting telomerase. mdpi.com

Hydroxamate derivatives of 1,2,4-oxadiazole (B8745197) have also been synthesized and evaluated for their efficacy against several human cancer cell lines, including U937, HCT-116, MDA-MB-231, A549, and NCI-H661. nih.gov

Table 1: Anti-Cancer Activity of Oxadiazole Derivatives

| Compound Class | Cancer Cell Lines Affected | Mechanism of Action (if known) |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Breast (MCF-7), Liver (HepG2), Cervical (HeLa), Colorectal (SW1116), Stomach (BGC823), Lung (A549) | EGFR/HER2 binding, FAK inhibition, Telomerase inhibition |

| 1,2,4-Oxadiazole Derivatives | U937, HCT-116, MDA-MB-231, A549, NCI-H661 | Not specified |

Antimicrobial Efficacy: Antibacterial, Antifungal, and Anti-Tubercular Compounds

The 1,3,4-oxadiazole ring is a key component in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov These derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The presence of electronegative groups, such as chlorine or a nitro group, on an attached phenyl ring can enhance the antimicrobial effects of these compounds. nih.gov

Specifically, furan-containing derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial properties. nih.gov In some studies, 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent activity against Gram-positive bacteria. mdpi.com Furthermore, certain 1,3,4-oxadiazole derivatives have exhibited stronger activity against E. coli and S. pneumoniae than the antibiotic ampicillin (B1664943), as well as notable antifungal activity against A. fumigatus. nih.gov

In addition to their antibacterial action, these compounds have also been investigated for their antifungal and anti-tubercular potential. nih.govmdpi.com For example, some 2,5-disubstituted 1,3,4-oxadiazoles have shown antifungal activity against A. niger and C. albicans. nih.gov

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Derivative Type | Target Microorganisms | Notable Findings |

|---|---|---|

| Furan-containing | Bacteria | Significant antibacterial activity. nih.gov |

| 2,5-disubstituted | Gram-positive bacteria | Potent activity observed. mdpi.com |

| Phenyl-substituted with Cl or NO2 | Bacteria | Enhanced antimicrobial effects. nih.gov |

| 5-aryl-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, A. fumigatus | Stronger activity than ampicillin against tested bacteria; antifungal activity noted. nih.gov |

| 2,5-disubstituted | A. niger, C. albicans | Antifungal activity demonstrated. nih.gov |

Antiviral Agents (e.g., HIV-1 Integrase Inhibitors)

Derivatives of 2,1,3-benzoxadiazole, also known as benzofurazans, and their N-oxides (benzofuroxans) have been identified as potential inhibitors of HIV-1 integrase. nih.gov This viral enzyme is a critical target for antiretroviral therapy as it catalyzes the integration of viral DNA into the host cell's genome. nih.govnih.gov

Research has shown that the inhibitory activity of these compounds is largely dependent on the presence of a nitro group. nih.gov Specifically, nitro-benzofurazans and nitro-benzofuroxans have been found to impede the binding of substrate DNA to the active site of the integrase enzyme. nih.gov These inhibitors have also shown activity against integrase mutants that are resistant to raltegravir, a clinically approved HIV-1 integrase inhibitor. nih.gov Among the studied compounds, methyl-substituted 4-nitro-benzofurazan and 4-nitro-benzofuroxan were identified as the most effective inhibitors. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Derivatives of oxadiazole and the related benzimidazole (B57391) scaffold have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov Substituted oxadiazole derivatives have been reported to possess anti-inflammatory activity. nih.gov For instance, certain 2,5-diaryl-1,3,4-oxadiazoles have shown anti-inflammatory activity superior to the well-known drug celecoxib (B62257) in a carrageenan-induced rat paw edema model. rsc.org The presence of a methylsulfonyl moiety in these compounds appears to contribute to more selective inhibition of COX-2, an enzyme involved in inflammation. rsc.org

Similarly, benzimidazole derivatives have been shown to reduce inflammation, pannus formation, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov These effects suggest that these compounds could have potential therapeutic applications in autoimmune diseases like rheumatoid arthritis. nih.gov

Analgesic Properties

Certain derivatives of benzothiazole (B30560), a heterocyclic compound related to 2,1,3-benzoxadiazole, have been investigated for their analgesic properties. nih.gov Studies have shown that some newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties exhibit significant analgesic activity. nih.gov In animal models, the efficacy of some of these compounds was comparable to that of celecoxib, a known analgesic and anti-inflammatory drug. nih.gov

Development of Biological Probes and Imaging Agents

Fluorescent Probes for Live Cell Imaging and Molecular Detection

Derivatives of 2,1,3-benzoxadiazole and the structurally similar 2,1,3-benzothiadiazole (B189464) (BTD) have emerged as a new class of fluorescent probes for bioimaging. researchgate.netnih.gov These compounds exhibit attractive photophysical properties, including large Stokes shifts, high quantum yields, and good stability, making them well-suited for fluorescence microscopy applications. nih.gov

These fluorescent probes have been successfully used for labeling various cellular components and organelles, such as nuclear DNA, mitochondria, and lipid droplets, in both live and fixed cells. nih.gov For example, newly designed 2,1,3-benzothiadiazole-containing probes have been effectively used in live cell imaging of human stem cells. nih.gov Furthermore, 4-nitro-2,1,3-benzoxadiazole (B59055) derivatives have been developed as potential fluorescent probes for sigma receptors, which could aid in understanding the role of these receptors in normal and cancerous cells. rsc.org The use of these probes represents a significant advancement, offering alternatives to classical fluorescent dyes and enabling new avenues of research in cellular biology. nih.gov

Biosensors for Specific Ion Detection (e.g., Zn2+ Sensing)

The unique photophysical properties of the 2,1,3-benzoxadiazole scaffold, particularly its nitro-substituted derivatives commonly known as benzofurazans or NBD (7-nitrobenz-2-oxa-1,3-diazole), have been harnessed to develop highly sensitive and selective biosensors for various metal ions. These derivatives often function as fluorophores in the design of analyte-responsive fluorescent probes. frontiersin.org Their application in detecting biologically significant ions like zinc (Zn²⁺) is of particular interest due to the ion's crucial roles in a myriad of physiological and pathological processes.

Researchers have successfully designed and synthesized novel chemosensors based on the NBD framework for the colorimetric and fluorescent detection of Zn²⁺. elsevierpure.com One such example is a probe that integrates the NBD fluorophore with a receptor unit designed to selectively bind Zn²⁺. In the absence of the ion, the sensor's fluorescence is minimal. However, upon binding with Zn²⁺ in an aqueous solution at physiological pH (7.2), the probe exhibits a distinct color change from red to yellow and a significant enhancement in fluorescence intensity. elsevierpure.com This sensing mechanism is attributed to the interplay of Internal Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) processes, which are modulated by the binding of the zinc ion. elsevierpure.com

The practical applicability of these NBD-based sensors has been demonstrated in biological systems. For instance, NBD-derived probes have been used for the detection and imaging of intracellular Zn²⁺ ions in pancreatic β-cells, highlighting their potential as tools for studying cellular biology and disease states. elsevierpure.comresearchgate.net The development of these sensors is a significant area of research, with various fluorophores like NBD derivatives being employed to create probes for selective Zn²⁺ detection. researchgate.net While the 2,1,3-benzoxadiazole core is versatile, derivatives have also been developed for other ions, such as a fluorescent probe that shows high selectivity for copper (Cu²⁺) through fluorescence quenching. nih.gov

Table 1: 2,1,3-Benzoxadiazole Derivative-Based Ion Sensors

| Compound/Probe Name | Target Ion | Sensing Mechanism | Key Finding |

|---|---|---|---|

| NBD-probe 1 | Zn²⁺ | Colorimetric and Fluorescence (ICT/PET) | Displays a red-to-yellow color change and fluorescence enhancement; used for detecting Zn²⁺ in pancreatic β-cells. elsevierpure.com |

| NBD-derived probe | Cu²⁺ | Fluorescence Quenching | Exhibits high selectivity for Cu²⁺ over a range of other metal ions. nih.gov |

Ligands for Receptor Characterization and Biological Target Identification

Derivatives of 2,1,3-benzoxadiazole are valuable tools in medicinal chemistry for the characterization of receptors and the identification of new biological targets, owing to the fluorescent nature of the scaffold. The 4-nitro-2,1,3-benzoxadiazole (NBD) moiety, in particular, can be incorporated into more complex molecules to create fluorescent ligands that bind to specific biological macromolecules. researchgate.net

These fluorescent probes allow for the direct visualization and quantification of ligand-receptor interactions. A notable application is in the study of sigma (σ) receptors, which are implicated in various neurological disorders and cancer. Researchers have designed and synthesized new fluorescent derivatives by linking a 4-nitro-2,1,3-benzoxadiazole tag to skeletons of known σ receptor agonists or antagonists via a piperazine (B1678402) linker. researchgate.net This approach has yielded compounds with high affinity for different sigma receptor subtypes. For example, compound 5d was found to have high affinity and selectivity for the σ₂ receptor, while compounds 5g , 7b , 7e , and 7g displayed high affinity for the σ₁ receptor. researchgate.net The fluorescence of these ligands enables their use in confocal microscopy to study receptor distribution and function in normal and cancerous cells. researchgate.net

Similarly, the NBD moiety has been conjugated with known ligands to study other receptor systems. A conjugate of the high-affinity benzodiazepine (B76468) receptor ligand Ro 15-1788 with the NBD fluorophore, named BD 623 , was synthesized to characterize benzodiazepine receptors. nih.gov This fluorescent ligand binds reversibly to the receptors and exhibits fluorescence quenching upon binding, a phenomenon that can be reversed by other specific benzodiazepine ligands. nih.gov This technique allows for the real-time, quantitative characterization of ligand-receptor interactions, providing affinity estimates (Kᵢ and Kₔ) that are comparable to those obtained through traditional radioreceptor assays. nih.gov

Beyond receptor profiling, these derivatives aid in identifying novel biological targets. Virtual screening studies have pointed to substituted nitro-benzoxa- elsevierpure.comresearchgate.netnih.gov-diazoles as potential inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis, such as ATP phosphoribosyl transferase (HisG) and APS reductase (APSR). nih.gov Furthermore, specific derivatives like 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) have been used as fluorescent probes to visualize acidic organelles like lysosomes in living cells, demonstrating their utility in identifying and studying subcellular targets. nih.gov

Applications in Materials Science and Advanced Technologies

Organic Electronics and Optoelectronic Devices

The fusion of the electron-donating diamino substituents with the electron-withdrawing benzoxadiazole core creates a potent intramolecular charge-transfer (ICT) system. This donor-acceptor-donor (D-A-D) architecture is fundamental to the application of 2,1,3-benzoxadiazole-4,5-diamine derivatives in organic electronics, influencing their performance in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Derivatives of 2,1,3-benzoxadiazole are recognized for their fluorescent properties, making them suitable for use as emitters in OLEDs. The inherent electronic structure of the benzoxadiazole unit, when combined with various electron-donating groups in a D-π-A-π-D configuration, gives rise to materials that absorb and emit light in the visible spectrum. frontiersin.orgnih.govresearchgate.net For instance, newly synthesized fluorophores containing a 2,1,3-benzoxadiazole unit exhibit absorption maxima around 419 nm and display strong, solvent-dependent fluorescence in the bluish-green region. frontiersin.orgnih.govresearchgate.net

The emission properties are governed by π-π* electronic transitions, which possess significant intramolecular charge transfer (ICT) character. frontiersin.orgnih.govresearchgate.netnih.gov This ICT state leads to large Stokes shifts, a desirable characteristic for fluorescent emitters as it minimizes self-absorption. frontiersin.orgnih.govresearchgate.net The fluorescence quantum yield (ΦFL) of these materials can be significant, with reported values around 0.5. frontiersin.orgnih.govresearchgate.net The introduction of the 4,5-diamine groups is expected to further enhance the ICT character and shift the emission to longer wavelengths, potentially providing access to the full range of visible colors. The thermal stability of benzoxadiazole derivatives is also a key advantage, with high degradation temperatures around 300°C, ensuring operational stability in devices. frontiersin.orgnih.govresearchgate.net Bipolar fluorescent emitters incorporating oxadiazole moieties have demonstrated high efficiencies in OLEDs, with a phenothiazine-based derivative achieving a current efficiency of 10.10 cd/A and a power efficiency of 6.88 Lm/W. nih.gov

Table 1: Photophysical and Electrochemical Properties of 2,1,3-Benzoxadiazole-based Fluorophores

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λabs) | ~419 nm | frontiersin.orgnih.govresearchgate.net |

| Fluorescence Emission | Bluish-green region | frontiersin.orgnih.govresearchgate.net |

| Fluorescence Quantum Yield (ΦFL) | ~0.5 | frontiersin.orgnih.govresearchgate.net |

| Stokes' Shift | ~3,779 cm⁻¹ | frontiersin.orgnih.govresearchgate.net |

| Electrochemical Band Gap | 2.48–2.70 eV | frontiersin.orgnih.govresearchgate.net |

| Optical Band Gap | 2.64–2.67 eV | frontiersin.orgnih.govresearchgate.net |

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), hole-transporting materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode, while simultaneously blocking electrons. The efficiency and stability of PSCs are highly dependent on the properties of the HTM. rsc.orgmdpi.com Benzothiadiazole-based small molecules, which are structurally analogous to benzoxadiazoles, have been successfully employed as HTMs. rsc.org

An asymmetrically designed HTM incorporating a benzothiadiazole core (B-TPA) has been shown to yield a power conversion efficiency (PCE) of 23.2% in PSCs. rsc.org This high performance is attributed to the material's ability to lower the hole recombination energy and prevent charge accumulation at the perovskite/HTM interface. rsc.org Furthermore, the hydrophobicity of such materials significantly improves the long-term environmental stability of the solar cells, with devices retaining over 90% of their initial efficiency after 1000 hours of aging. rsc.org The introduction of the strongly electron-donating 4,5-diamine groups onto the benzoxadiazole core would be expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level, which is a crucial parameter for efficient hole extraction from the perovskite layer. A new HTM based on the 1,3,4-oxadiazole (B1194373) moiety has demonstrated an efficiency of 5.8% in CH3NH3PbBr3 perovskite solar cells, outperforming the standard Spiro-OMeTAD HTM under the same conditions. nih.govresearchgate.net

Table 2: Performance of PSCs with Benzothiadiazole-based HTM

| HTM | Power Conversion Efficiency (PCE) | Stability (after 1000h) | Reference |

|---|---|---|---|

| B-TPA | 23.2% | 90.4% of initial PCE | rsc.org |

The intrinsic donor-acceptor structure of 2,1,3-benzoxadiazole derivatives underpins their function as charge transfer compounds. The electron-deficient benzoxadiazole ring acts as the acceptor, while appended moieties, such as the 4,5-diamine groups, serve as powerful electron donors. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation. frontiersin.orgnih.govresearchgate.net

This ICT characteristic is the source of their strong and solvent-dependent fluorescence. frontiersin.orgnih.gov The significant change in dipole moment between the ground and excited states makes these compounds sensitive to their local environment, a property exploited in chemical sensing. Furthermore, the ability to tune the energy levels of the HOMO and LUMO by modifying the donor and acceptor strengths allows for the rational design of materials with specific electronic properties. researchgate.net For example, theoretical calculations on donor-acceptor compounds based on benzoquinone have shown that the HOMO-LUMO gap and the singlet-triplet energy splitting (ΔEST) can be precisely controlled, which is crucial for applications like thermally activated delayed fluorescence (TADF). beilstein-journals.org The electrochemical band gaps of benzoxadiazole derivatives, typically in the range of 2.48–2.70 eV, are consistent with their potential use in electronic devices. frontiersin.orgnih.govresearchgate.net

Chemical Sensors and Detection Systems

The sensitivity of the photophysical properties of 2,1,3-benzoxadiazole derivatives to their chemical surroundings makes them excellent candidates for the development of chemical sensors.

Fluorescent chemosensors based on the 2,1,3-benzoxadiazole core operate on the principle of analyte-induced changes in their fluorescence emission. These changes can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. The sensing mechanism is often rooted in the interaction of the analyte with a specific recognition site on the fluorophore, which in turn perturbs the ICT process. mdpi.com

For example, derivatives like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are well-known fluorogenic labeling reagents. researchgate.netnih.gov The non-fluorescent or weakly fluorescent reagent reacts with the target analyte (e.g., an amine or thiol) to form a highly fluorescent adduct. The high molar absorptivity and favorable detection wavelengths in the visible range (absorption ~470-480 nm, emission ~535 nm) for NBDPZ derivatives provide excellent sensitivity and selectivity. researchgate.net The design of these sensors can be tailored for a wide range of analytes, including metal ions, anions, and neutral molecules, by modifying the receptor unit attached to the benzoxadiazole signal-transducing platform. mdpi.comnih.gov

The basicity and nucleophilicity of ammonia (B1221849) and amines make them suitable targets for detection by sensors based on 2,1,3-benzoxadiazole derivatives. The diamino groups of the title compound itself could potentially interact with analytes through hydrogen bonding, but more commonly, reactive sites are incorporated into the benzoxadiazole structure for covalent bond formation.

NBD-F has been effectively used as a labeling reagent for the high-speed analysis of amino acid neurotransmitters. nih.gov It reacts with primary and secondary amines to yield highly fluorescent products that can be detected with high sensitivity. This system allowed for the baseline separation of 16 different amino acids in under 22 seconds with limits of detection for key neurotransmitters like glutamate (B1630785) and GABA being significantly improved. nih.gov Similarly, NBDPZ has been developed as a reagent for monitoring airborne isocyanates, which are derivatives of amines. researchgate.net The reagent reacts with isocyanates to form stable, fluorescent urea (B33335) derivatives that can be quantified by liquid chromatography with fluorescence detection, reaching detection limits in the nanomolar range. researchgate.net While not directly using this compound, these examples clearly demonstrate the utility of the benzoxadiazole core in designing sensitive and selective sensors for amines and related compounds.

Table 3: 2,1,3-Benzoxadiazole Derivatives in Amine and Isocyanate Sensing

| Reagent | Analyte | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| NBD-F | Amino Acid Neurotransmitters | Microdialysis-Capillary Electrophoresis with LIF Detection | Improved 4-fold for glutamate and 25-fold for GABA over previous assays | nih.gov |

Advanced Polymeric and Supramolecular Assemblies of this compound

The unique electronic and structural characteristics of the 2,1,3-benzoxadiazole core, particularly when functionalized with diamino groups, make it a compelling building block for sophisticated macromolecular and supramolecular architectures. The presence of both the electron-deficient benzoxadiazole ring and the electron-donating amine groups in this compound offers a versatile platform for creating materials with tailored electronic and photophysical properties. These attributes are particularly relevant in the development of advanced conjugated polymers for electronics and in the construction of luminescent metal-organic frameworks (MOFs) and coordination polymers.

Integration into Conjugated Polymers for Electronic Applications

The 2,1,3-benzoxadiazole heterocycle is a well-established electron-deficient (acceptor) unit utilized in the design of donor-acceptor (D-A) conjugated polymers. This strategy is pivotal for engineering low band-gap materials essential for organic electronic devices. By alternating electron-donating and electron-accepting monomers along the polymer backbone, chemists can finely tune the frontier molecular orbital energy levels (HOMO and LUMO), which governs the material's optical and electronic properties.

While specific reports on the integration of this compound as a monomer are not extensively documented, the broader class of 2,1,3-benzoxadiazole derivatives has seen significant application. Typically, halogenated derivatives such as 4,7-dibromo-2,1,3-benzoxadiazole are copolymerized with various donor units. For instance, a study detailed the synthesis of six different conjugated polymers by coupling 2,1,3-benzoxadiazole derivatives with donor groups via Stille polycondensation for use in organic solar cells. These polymers exhibited electronic band gaps ranging from 1.76 to 2.10 eV and optical band gaps from 1.71 to 1.81 eV. When incorporated into organic photovoltaic devices, these polymers, acting as the donor material alongside a fullerene acceptor (PC71BM), achieved power conversion efficiencies as high as 10.33%.

The introduction of solubilizing side chains onto the benzoxadiazole monomer is a critical strategy to improve the solubility and processability of the resulting polymers, which otherwise suffer from strong aggregation. The hypothetical integration of this compound itself would represent a strategic shift. The two amino groups would render the monomer an electron-donor. Polymerizing this diamine monomer with a suitable electron-accepting comonomer could yield novel D-A polymers with unique intramolecular charge-transfer characteristics.

Table 1: Properties of Conjugated Polymers Based on 2,1,3-Benzoxadiazole Derivatives This table presents data for polymers synthesized from various derivatives of the 2,1,3-benzoxadiazole core, illustrating the typical performance in electronic applications.

| Polymer ID | Electronic Band Gap (eV) | Optical Band Gap (eV) | Best Power Conversion Efficiency (%) |

| P1 | 1.83 | 1.81 | 10.33 |

| P2 | 1.86 | 1.76 | 6.43 |

| P5 | 1.76 | 1.72 | 1.63 |

Data sourced from a study on benzoxadiazole-based polymers for organic solar cells.

Metal-Organic Frameworks (MOFs) and Coordination Polymers with Luminescent Properties

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of emissive organic linkers can produce highly luminescent frameworks with applications in chemical sensing, bio-imaging, and solid-state lighting.

The 2,1,3-benzoxadiazole scaffold is a recognized fluorophore and has been explored as a ligand for creating such functional materials. Although its use is less common compared to its sulfur analogue, 2,1,3-benzothiadiazole (B189464), research indicates its potential for developing sensitive luminescent sensors. A forthcoming publication describes a 2,1,3-benzoxadiazole-based luminescent metal-organic coordination polymer designed for the sensitive detection of dihydrogen phosphate (B84403) anions and trivalent metal cations.

While direct synthesis of MOFs using this compound as the primary ligand is not yet widely reported, the principle has been demonstrated with structurally similar molecules. For example, the sulfur analogue, 5,6-diamino-2,1,3-benzothiadiazole, has been used to synthesize a luminescent zinc(II) complex. This demonstrates that the diamino-functionalized heterocyclic core can effectively chelate to metal centers, providing a pathway for the formation of coordination polymers. The lone pairs on the nitrogen atoms of the diamine can coordinate with metal ions, while the inherent fluorescence of the benzoxadiazole unit can impart photoluminescent properties to the resulting framework.

The porosity of MOFs can allow analytes to enter the structure and interact with the luminescent framework, leading to a detectable change in emission, such as quenching or enhancement. For instance, a MOF containing 2,1,3-benzothiadiazole units demonstrated high sensitivity for the toxic polyphenol gossypol (B191359) through luminescence quenching, with a detection limit of 0.65 µM. This sensing capability highlights the potential of frameworks built with the analogous this compound ligand for detecting specific analytes.

Table 2: Luminescent Properties of a MOF Containing a 2,1,3-Benzothiadiazole Derivative This table shows data for a related benzothiadiazole-based MOF, illustrating the luminescent potential of this class of materials.

| Material | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Solid State) | Target Analyte |

| Cadmium-based MOF | ~380 | 500 | 20% | Gossypol |

Data from a study on a luminescent MOF for sensing applications.

Conclusion and Future Research Directions

Synthesis of Current Research Landscape and Key Achievements for 2,1,3-Benzoxadiazole-4,5-diamine

A comprehensive review of the existing scientific literature reveals a striking scarcity of research focused specifically on this compound. While the synthesis and properties of other benzoxadiazole derivatives are well-documented, particularly those with substitutions at the 4- and 7-positions, the 4,5-diamine isomer is conspicuously absent from mainstream research articles. nih.govfrontiersin.orgresearchgate.netresearchgate.net

The primary achievements in the broader field of benzoxadiazole chemistry have centered on their application as fluorophores. nih.govfrontiersin.orgresearchgate.net These compounds are known for their use as fluorescent probes and in the development of materials with interesting photophysical and electrochemical properties. nih.govfrontiersin.orgresearchgate.netnih.gov Synthetic strategies for the benzoxadiazole ring system are established, typically involving the cyclization of ortho-substituted nitroanilines. For instance, the synthesis of 2,1,3-benzoxadiazole often starts from 2-nitroaniline. nih.govfrontiersin.org This suggests that a plausible, though not explicitly reported, synthetic route to this compound could involve the reduction of a corresponding dinitro- or nitroamino-precursor, such as 4,5-dinitro-2,1,3-benzoxadiazole or 4-amino-5-nitro-2,1,3-benzoxadiazole.

Research on the closely related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold has shown that 5,6-diamino-BTDs can serve as precursors for the synthesis of fused heterocyclic systems like phenazines and quinoxalines. mdpi.com This highlights a potential area of application for this compound in the construction of novel, complex heterocyclic structures.

Identification of Knowledge Gaps and Unexplored Avenues in Compound Synthesis and Application

The most significant knowledge gap is the lack of a reported, optimized synthesis for this compound. While analogous syntheses for other diamino-aromatic compounds exist, the specific conditions and yields for this particular isomer are unknown. nih.govgoogle.com This represents a fundamental barrier to any further investigation of its properties and potential applications.

Consequently, the chemical, physical, and biological properties of this compound remain entirely uncharacterized. Key data that is currently missing includes:

Spectroscopic Data: Detailed NMR, IR, UV-Vis, and fluorescence spectra.

Electrochemical Properties: Redox potentials and HOMO/LUMO energy levels.

Solid-State Properties: Crystal structure, polymorphism, and solid-state fluorescence.

Reactivity: The reactivity of the diamino groups in various chemical transformations.

The potential applications of this compound are, therefore, entirely speculative but could be significant. The presence of two adjacent amino groups offers a unique platform for:

Coordination Chemistry: Acting as a bidentate ligand for the formation of novel metal complexes with potential catalytic or sensing applications.

Polymer Chemistry: Serving as a monomer for the synthesis of novel polymers with unique electronic or thermal properties.

Supramolecular Chemistry: The formation of intricate hydrogen-bonded networks, leading to the development of new materials with tunable properties.

Sensor Development: The amino groups could act as recognition sites for various analytes, with the benzoxadiazole core providing a fluorescent signaling unit.

Emerging Trends in Benzoxadiazole Chemistry and Advanced Research Methodologies

The field of benzoxadiazole chemistry is currently driven by the development of new functional materials with tailored optical and electronic properties. researchgate.netresearchgate.net A key trend is the design of donor-acceptor-donor (D-A-D) type molecules, where the electron-deficient benzoxadiazole core is flanked by electron-donating groups. researchgate.netnih.gov This architectural motif often leads to compounds with large Stokes shifts and emission in the red or near-infrared region, which is highly desirable for biological imaging applications. nih.gov

Advanced research methodologies that could be applied to the study of this compound include:

High-Throughput Synthesis and Screening: To rapidly explore synthetic conditions and identify optimal routes to the target compound and its derivatives.

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule, guiding experimental efforts. researchgate.net

Advanced Spectroscopic Techniques: Time-resolved fluorescence spectroscopy and single-molecule spectroscopy can provide deep insights into the photophysical processes of any new materials derived from this compound.

Strategic Directions for Future Interdisciplinary Research and Translational Development

To unlock the potential of this compound, a strategic and interdisciplinary research approach is required. The following directions are proposed:

Fundamental Synthetic and Characterization Studies: The immediate priority is the development and optimization of a reliable synthetic route to this compound. This should be followed by a thorough characterization of its fundamental chemical and physical properties.

Exploration of Coordination and Polymer Chemistry: A systematic investigation into the coordination of this diamine with various metal ions should be undertaken. Furthermore, its potential as a monomer for the synthesis of novel polyamides, polyimides, or other polymers should be explored.

Development of Novel Sensors: The unique arrangement of the amino groups could be exploited for the development of selective chemosensors for metal ions, anions, or small organic molecules. This would involve designing and synthesizing derivatives where the amino groups are functionalized with specific recognition moieties.

Investigation of Biological Applications: While avoiding dosage and administration studies, the potential of derivatives of this compound as fluorescent probes for biological systems could be a fruitful area of research, particularly in the context of cell imaging and sensing of the cellular environment. nih.govnih.govmdpi.com

The translational development of any promising materials or sensors derived from this compound will require collaboration between synthetic chemists, materials scientists, and engineers. The potential for creating new materials with applications in electronics, photonics, and diagnostics underscores the importance of initiating fundamental research into this currently overlooked molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,1,3-Benzoxadiazole-4,5-diamine, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2-amino-phenol derivatives and nitrating agents. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with NaN₃ and NH₄Cl, followed by coupling reactions with Pd catalysts (e.g., PdCl₂(PPh₃)₂) under inert atmospheres . Critical parameters include reaction temperature (80–120°C), stoichiometric ratios of reagents, and purification via column chromatography using silica gel.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires multimodal analysis:

- NMR Spectroscopy : ¹H/¹³C-NMR to identify aromatic protons and amine groups (δ ~6.5–8.5 ppm for aromatic protons; δ ~5.0–6.0 ppm for NH₂) .

- HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ at m/z 164.11) .

- Melting Point : Determined via differential scanning calorimetry (mp ~109–111°C) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in Pd-catalyzed cross-coupling steps?

- Methodological Answer : Optimize ligand-to-catalyst ratios (e.g., PPh₃:PdCl₂ = 2:1) and solvent systems (e.g., THF/Et₃N for improved solubility). Pre-activate catalysts under argon and monitor reaction progress via TLC. Yields >85% are achievable with rigorous exclusion of moisture .

Q. What strategies enable functionalization of this compound for applications in optoelectronic materials?

- Methodological Answer : Introduce electron-withdrawing/donating groups via nucleophilic substitution (e.g., Cl, NO₂) at the 4,5-positions. For luminescent derivatives, attach π-extended substituents (e.g., phenylethynyl groups) using Sonogashira coupling . Characterize photophysical properties via UV-Vis (λₐᵦₛ ~350–450 nm) and fluorescence spectroscopy (λₑₘ ~450–550 nm) .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : The compound is stable in neutral pH (6–8) but degrades under acidic (pH <4) or alkaline (pH >10) conditions. Use buffered solutions (e.g., phosphate buffer) for aqueous studies. Solvents like DCM or acetonitrile enhance stability compared to protic solvents (e.g., ethanol) .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for 2,1,3-Benzoxadiazole derivatives?

- Methodological Answer : Replicate reactions with strict control of variables (e.g., reagent purity, solvent drying). Cross-validate spectral data using complementary techniques (e.g., FTIR for functional groups; XRD for crystallinity). Discrepancies in yields (e.g., 57% vs. 78% in similar reactions) may arise from substituent electronic effects or side reactions—perform mechanistic studies (e.g., DFT calculations) to identify intermediates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.